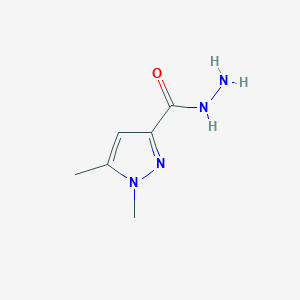

1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Description

BenchChem offers high-quality 1,5-dimethyl-1H-pyrazole-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-dimethyl-1H-pyrazole-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylpyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-4-3-5(6(11)8-7)9-10(4)2/h3H,7H2,1-2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBLRIOBFLNYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and properties of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide"

An In-depth Technical Guide to the Synthesis and Properties of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide. This compound merges two critical pharmacophores: the pyrazole nucleus, known for its diverse biological activities, and the carbohydrazide moiety, a versatile linker and synthetic intermediate. This document details a robust two-step synthetic pathway, starting from the regioselective synthesis of the corresponding pyrazole ester followed by its conversion to the target carbohydrazide. A thorough analysis of the compound's expected physicochemical and spectroscopic properties is presented to aid in its characterization. Furthermore, this guide explores the chemical reactivity of the title compound, highlighting its potential as a key building block in the development of novel therapeutic agents and other advanced organic materials. This paper is intended for researchers and professionals in medicinal chemistry, drug development, and organic synthesis.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the pyrazole ring system stands as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs.[1][2] Its derivatives exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3] The structural versatility of the pyrazole core allows for fine-tuning of its biological activity through substitution at various positions.

Concurrently, the carbohydrazide functional group (-CONHNH₂) is recognized not only as a pharmacophore in its own right but also as an invaluable synthetic handle.[4][5] Hydrazides are key precursors for a vast array of heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, and are frequently used to form Schiff bases and N-acylhydrazones, which often display enhanced biological profiles.[6][7]

The compound 1,5-dimethyl-1H-pyrazole-3-carbohydrazide represents a strategic fusion of these two moieties. The substitution pattern—specifically the methylation at the N1 and C5 positions—is crucial for modulating the electronic and steric properties of the pyrazole ring, which can influence receptor binding and metabolic stability. The carbohydrazide group at the C3 position provides a reactive site for further molecular elaboration, making this compound a highly valuable intermediate for constructing libraries of potential drug candidates. This guide offers a detailed exploration of its synthesis from readily available starting materials and a predictive analysis of its key chemical and physical characteristics.

Synthesis Methodology

The synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide is most logically achieved through a two-stage process. The core strategy involves first constructing the substituted pyrazole ring system as an ester, followed by the conversion of the ester functionality into the desired carbohydrazide.

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward pathway from simple, commercially available precursors. The target carbohydrazide is disconnected at the amide C-N bond, leading back to the corresponding ethyl ester and hydrazine. The pyrazole ester itself can be formed via a classical Knorr-type cyclocondensation reaction between a β-ketoester and methylhydrazine.

Caption: Retrosynthetic pathway for the target compound.

Stage 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

The foundational step is the creation of the pyrazole heterocycle. The reaction of a β-dicarbonyl compound with a substituted hydrazine is a cornerstone of pyrazole synthesis.[8][9] In this case, the reaction between ethyl acetoacetate and methylhydrazine can theoretically produce two regioisomers: ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate and ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

Causality Behind Experimental Choices: The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents. The initial nucleophilic attack can occur at either carbonyl group of the ethyl acetoacetate. Typically, the more electrophilic ketone carbonyl is attacked preferentially by the more nucleophilic nitrogen of methylhydrazine. Acidic conditions are employed to catalyze the dehydration and subsequent cyclization, which drives the reaction towards the thermodynamically more stable product. Literature suggests that this reaction often yields a mixture, but the 1,5-dimethyl isomer is frequently the major product.[10]

Experimental Protocol:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (0.1 mol) and absolute ethanol (100 mL).

-

Reagent Addition: While stirring, slowly add methylhydrazine (0.11 mol) to the solution. A mild exotherm may be observed.

-

Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the cyclization.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting oil in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any residual acid, followed by a brine wash (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate as a solid with a low melting point.[11]

Stage 2: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

This stage involves the conversion of the synthesized ester into the target carbohydrazide via hydrazinolysis. This is a standard and highly efficient nucleophilic acyl substitution reaction.

Causality Behind Experimental Choices: Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically performed in an alcoholic solvent like ethanol, which can solvate both reactants. A molar excess of hydrazine hydrate is used to ensure the reaction goes to completion.[12] Heating under reflux provides the necessary activation energy to overcome the energy barrier of the reaction, leading to the formation of the stable carbohydrazide and ethanol as a byproduct.

Experimental Protocol:

-

Setup: In a 100 mL round-bottom flask, dissolve the purified ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (0.05 mol) in absolute ethanol (50 mL).

-

Reagent Addition: Add hydrazine hydrate (80-100% solution, 0.1 mol, 2 molar equivalents) to the solution.

-

Reaction: Heat the mixture to reflux for 8-12 hours. The formation of a precipitate may be observed as the product is often less soluble in ethanol than the starting ester.

-

Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or residual hydrazine hydrate.

-

Drying: Dry the resulting white solid under vacuum to obtain pure 1,5-dimethyl-1H-pyrazole-3-carbohydrazide. Further recrystallization from ethanol or a similar solvent can be performed if necessary.

Overall Synthesis Workflow

Caption: Complete workflow for the synthesis of the target compound.

Physicochemical and Spectroscopic Properties

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following properties are predicted based on its structure and data from analogous compounds.

Physicochemical Data

| Property | Value / Description | Source/Rationale |

| Molecular Formula | C₆H₁₀N₄O | Calculated |

| Molecular Weight | 154.17 g/mol | Calculated |

| Appearance | Expected to be a white to off-white crystalline solid. | Typical for carbohydrazides. |

| Melting Point | Expected to be significantly higher than the ester precursor (>100 °C). | Increased hydrogen bonding from the hydrazide moiety. |

| Solubility | Soluble in polar solvents like DMSO and DMF; sparingly soluble in alcohols like methanol and ethanol; likely insoluble in non-polar solvents like hexanes and ether. | Presence of polar C=O and N-H groups. |

Spectroscopic Characterization Data

The following table summarizes the key spectroscopic signals expected for 1,5-dimethyl-1H-pyrazole-3-carbohydrazide, which are crucial for structural verification.

| Spectroscopy | Expected Signals (Chemical Shift δ / Wavenumber cm⁻¹) | Assignment |

| ¹H NMR | δ ~ 8.5-9.5 ppm (s, 1H)δ ~ 6.5 ppm (s, 1H)δ ~ 4.0-4.5 ppm (br s, 2H)δ ~ 3.8 ppm (s, 3H)δ ~ 2.3 ppm (s, 3H) | -CONH-Pyrazole C4-H-NH₂N1-CH₃C5-CH₃ |

| ¹³C NMR | δ ~ 160-165 ppmδ ~ 148 ppmδ ~ 140 ppmδ ~ 108 ppmδ ~ 37 ppmδ ~ 12 ppm | C=O (Amide)Pyrazole C5Pyrazole C3Pyrazole C4N1-CH₃C5-CH₃ |

| IR (KBr) | 3300-3400 cm⁻¹ (two bands)~3200 cm⁻¹~1650 cm⁻¹~1550 cm⁻¹ | N-H stretch (asymmetric & symmetric of -NH₂)N-H stretch (-NH-)C=O stretch (Amide I)N-H bend (Amide II) |

| Mass Spec (ESI+) | m/z = 155.09 | [M+H]⁺ |

Chemical Reactivity and Potential Applications

The true value of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide lies in its potential as a versatile synthetic intermediate. The terminal -NH₂ group of the hydrazide is highly nucleophilic and serves as a handle for a wide range of chemical transformations.

Key Reactions:

-

Schiff Base Formation: Reacts readily with various aldehydes and ketones to form N-acylhydrazones. These derivatives are extensively studied for their broad range of biological activities, including as anticancer and antimicrobial agents.[4]

-

Heterocycle Synthesis: Serves as a key precursor for five-membered heterocycles. For example, reaction with carbon disulfide can yield oxadiazole-thiones, while reaction with orthoesters can lead to the formation of 1,2,4-triazoles.

-

Metal Complexation: The hydrazide moiety can act as a ligand, coordinating with various metal ions to form stable complexes. These metal complexes often exhibit unique biological or catalytic properties.

Caption: Potential downstream reactions from the title compound.

Applications in Drug Discovery: Given the established pharmacological importance of the pyrazole core, this carbohydrazide is an excellent starting point for generating novel compounds for high-throughput screening. Derivatives of pyrazole-3-carbohydrazide have been investigated as cannabinoid receptor antagonists and for their antitumor activity.[5][13] Specifically, molecules with a similar structure have been studied for their hypoglycemic activity and potential as treatments for metabolic disorders.[14] The 1,5-dimethyl substitution pattern provides a unique scaffold that can be explored for activity across various therapeutic areas, including oncology, infectious diseases, and neurology.

Conclusion

1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a synthetically accessible and highly valuable molecule for chemical and pharmaceutical research. This guide has outlined a reliable and logical two-step synthesis, provided a detailed predictive analysis of its key properties for characterization, and explored its significant potential as a versatile building block. By combining the proven biological relevance of the pyrazole scaffold with the synthetic flexibility of the carbohydrazide group, this compound serves as an ideal platform for the discovery and development of novel, biologically active agents.

References

-

Dias, L. R. S., & Salvador, R. R. S. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals (Basel), 5(3), 317-324. [Link][4][5][13][15]

-

Ataman Kimya. Carbohydrazide. Ataman Kimya. [Link]

-

Wikipedia. (n.d.). Carbohydrazide. Wikipedia. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link][1]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link][3]

-

PubMed. (2014). Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model. PubMed. [Link][14]

-

Fassihi, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link][2][8]

-

Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

-

The Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link][16]

-

PubChem. (n.d.). 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. PubChem. [Link][17]

- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

-

Google Patents. (n.d.). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters. Google Patents. [10]

-

TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

-

PubMed Central. (2021). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. [Link][18]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link][19]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link][9]

-

Cambridge Open Engage. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents. ChemRxiv. [Link]

-

Scimole. (n.d.). 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID. Scimole. [Link][20]

-

National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Pyrazole synthesis [organic-chemistry.org]

- 10. CA2226768A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]

- 11. エチル1,5-ジメチル-1H-ピラゾール-3-カルボキシラート | Sigma-Aldrich [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrazole carbohydrazide derivatives of pharmaceutical interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. 1,5-dimethyl-1H-pyrazole-3-carboxylic acid | C6H8N2O2 | CID 587757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jocpr.com [jocpr.com]

- 20. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

"1,5-dimethyl-1H-pyrazole-3-carbohydrazide chemical structure and analysis"

An In-Depth Technical Guide to 1,5-dimethyl-1H-pyrazole-3-carbohydrazide: Chemical Structure, Analysis, and Pharmaceutical Significance

Authored by: A Senior Application Scientist

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmacologically active agents.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4][5] Within this important class of compounds, 1,5-dimethyl-1H-pyrazole-3-carbohydrazide stands out as a versatile synthetic intermediate and a potential pharmacophore in its own right. The carbohydrazide moiety introduces a key functional group that can be readily modified to generate a diverse library of derivative compounds for drug discovery programs.[4] This guide provides a comprehensive overview of the chemical structure, synthesis, and detailed analysis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

1,5-dimethyl-1H-pyrazole-3-carbohydrazide possesses a five-membered aromatic pyrazole ring substituted with two methyl groups at the 1 and 5 positions and a carbohydrazide group at the 3 position. The presence of the methyl groups influences the electronic properties and steric hindrance of the molecule, which can in turn affect its reactivity and biological activity.

Key Structural Features:

-

Pyrazole Core: A five-membered heterocyclic ring containing two adjacent nitrogen atoms, contributing to its aromaticity and ability to participate in various chemical reactions.

-

N1-Methyl Group: This substitution prevents tautomerism and provides a fixed point of attachment, influencing the overall shape and polarity of the molecule.

-

C5-Methyl Group: This group can influence the steric environment around the adjacent C4 position and may play a role in receptor binding.

-

C3-Carbohydrazide Group (-CONHNH2): This is a highly versatile functional group that serves as a key handle for derivatization. It can act as a nucleophile and can be used to synthesize a variety of heterocyclic systems, such as oxadiazoles and triazoles, or to form Schiff bases.[4]

A table summarizing the key properties of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide is presented below.

| Property | Value | Source |

| CAS Number | 5744-59-2 | [6][7][8][9] |

| Molecular Formula | C6H10N4O | [9] |

| Molecular Weight | 154.17 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [8] |

| SMILES | CN1N=C(C=C1C)C(=O)NN | [6] |

Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

The synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide typically starts from the corresponding carboxylic acid or its ester derivative. A common and efficient method involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate.

Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from readily available precursors.

Figure 1: Proposed synthetic pathway for 1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Detailed Experimental Protocol

Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride

-

To a solution of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) if oxalyl chloride is used.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which is often used in the next step without further purification.

Step 2: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

-

Dissolve the crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of hydrazine hydrate (2-3 equivalents) in the same solvent to the cooled acid chloride solution with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent.

-

The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Spectroscopic Analysis and Characterization

A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 1,5-dimethyl-1H-pyrazole-3-carbohydrazide. The following spectroscopic techniques are essential for its structural elucidation.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the number and chemical environment of the protons in the molecule.

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| N1-CH₃ | ~3.7-3.9 | Singlet | 3H |

| C5-CH₃ | ~2.2-2.4 | Singlet | 3H |

| C4-H | ~6.3-6.5 | Singlet | 1H |

| -NH₂ | ~4.3-4.6 (broad) | Singlet | 2H |

| -CONH- | ~9.0-9.5 (broad) | Singlet | 1H |

Rationale for Predicted Shifts: The N-methyl protons are expected to be deshielded due to the electron-withdrawing nature of the pyrazole ring, appearing at a lower field compared to the C-methyl protons. The C4 proton of the pyrazole ring will appear as a singlet in the aromatic region. The amide and amine protons are exchangeable with D₂O and often appear as broad singlets.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum helps to identify all the unique carbon atoms in the molecule.

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| N1-CH₃ | ~35-38 |

| C5-CH₃ | ~10-13 |

| C4 | ~105-108 |

| C5 | ~140-143 |

| C3 | ~148-152 |

| C=O (Carbohydrazide) | ~160-165 |

Rationale for Predicted Shifts: The carbonyl carbon of the carbohydrazide will be the most deshielded carbon, appearing at the lowest field. The C3 and C5 carbons of the pyrazole ring, being attached to nitrogen atoms, will also be significantly deshielded. The C4 carbon will appear at a higher field in the aromatic region. The methyl carbons will have the highest field chemical shifts.

FT-IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) (Expected) | Intensity |

| N-H stretch (amine) | 3300-3400 | Medium, often two bands |

| N-H stretch (amide) | 3150-3250 | Medium, broad |

| C-H stretch (aromatic) | ~3100 | Weak |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch (amide I) | 1650-1680 | Strong |

| N-H bend (amide II) | 1510-1550 | Medium |

| C=N stretch (pyrazole ring) | 1450-1500 | Medium |

Rationale for Expected Bands: The most characteristic peaks in the IR spectrum will be the strong carbonyl (C=O) stretch of the amide group and the N-H stretching vibrations of the amine and amide functionalities.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak (M⁺): m/z = 154.0855 (for [C₆H₁₀N₄O]⁺)

-

Key Fragmentation Patterns: Expect to see fragmentation corresponding to the loss of the hydrazide group, as well as cleavage of the pyrazole ring.

Applications in Drug Discovery and Development

The 1,5-dimethyl-1H-pyrazole-3-carbohydrazide scaffold is a valuable starting point for the development of new therapeutic agents. The carbohydrazide moiety serves as a versatile handle for creating a diverse range of derivatives.

Figure 2: Derivatization potential of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide for generating biologically active compounds.

Research on structurally similar pyrazole carbohydrazide derivatives has revealed a wide array of pharmacological activities:

-

Anticancer Activity: Many pyrazole derivatives have been investigated for their potential as anticancer agents.[3][5] For instance, certain 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been shown to inhibit the growth of A549 lung cancer cells.[5]

-

Anti-inflammatory and Analgesic Effects: The pyrazole core is present in several clinically used nonsteroidal anti-inflammatory drugs (NSAIDs).[5]

-

Antimicrobial Properties: Various pyrazole derivatives have demonstrated activity against a range of bacterial and fungal strains.[4]

-

Anticonvulsant and Antidepressant Activities: The pyrazole scaffold has been explored for its potential in treating central nervous system disorders.[4]

The specific substitution pattern of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide provides a unique template for medicinal chemists to design and synthesize novel compounds with tailored biological profiles.

Conclusion

1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a molecule of significant interest in the field of medicinal chemistry. Its straightforward synthesis and the versatility of its carbohydrazide functional group make it an invaluable building block for the creation of diverse chemical libraries. The detailed analytical characterization outlined in this guide provides a robust framework for its identification and quality control. As research into pyrazole-based therapeutics continues to expand, the importance of well-characterized intermediates like 1,5-dimethyl-1H-pyrazole-3-carbohydrazide will undoubtedly grow, paving the way for the discovery of new and effective drugs.

References

-

Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Dias, L. R. S., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324. [Link]

-

Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceuticalinterest | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1648. [Link]

-

Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1648. [Link]

-

Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. (n.d.). Taylor & Francis. Retrieved January 17, 2026, from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(15), 4933. [Link]

-

Bansal, R. K., & Kumar, R. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 5(2), 82–93. [Link]

-

Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development, 9(7). [Link]

-

Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2021). Scientific Reports, 11(1), 18335. [Link]

-

¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). (n.d.). Journal of the Chemical Society of Pakistan. Retrieved January 17, 2026, from [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Trade Science Inc. Retrieved January 17, 2026, from [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1362–1376. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model. (2014). European Journal of Medicinal Chemistry, 86, 556-570. [Link]

-

Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o890. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). ACS Omega, 7(40), 35691-35701. [Link]

-

Supplementary Information. (2018). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2019). The Journal of Organic Chemistry, 84(10), 6390-6401. [Link]

-

FT-IR and theoretical study of 3,5-dimethyl-1H-pyrazole-1-carboxamidine (L) and the complexes CoL(2)(H(2)O)(2)(NO(3))(2), NiL(2)(H(2)O)(2)(NO(3))(2). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

FT-IR and theoretical study of 3,5-dimethyl-1H-pyrazole-1-carboxamidine (L) and the complexes CoL2(H2O)2(NO3)2, NiL2(H2O)2(NO3)2. (2008). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(4), 1466-1473. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5744-59-2|1,5-Dimethyl-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid | 5744-59-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. scbt.com [scbt.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide. Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, making their precise characterization paramount. This document serves as an essential resource for researchers and scientists, detailing the expected spectral characteristics in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide synthesizes theoretical principles with predicted data based on analogous structures, offering a robust framework for the verification and analysis of this specific pyrazole derivative.

Introduction and Molecular Structure

1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound featuring a pyrazole core, a structure renowned for its diverse biological activities.[1] The substituents—two methyl groups and a carbohydrazide moiety—are expected to impart specific chemical properties and biological functions, making this molecule a person of interest in synthetic and medicinal chemistry. Accurate structural confirmation is the foundation of any chemical research, and for this, a multi-faceted spectroscopic approach is indispensable.

The structural integrity of a synthesized compound is validated by correlating data from various analytical techniques. Each method provides a unique piece of the structural puzzle: NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns.

Molecular Structure Diagram

The chemical structure of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide is depicted below. The numbering convention used throughout this guide follows standard IUPAC rules for the pyrazole ring.

Caption: Structure of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, one can deduce the connectivity and stereochemistry of a compound.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as labile protons (NH, NH₂) may exchange with deuterium in solvents like D₂O. DMSO-d₆ is often preferred for hydrazides as it allows for the observation of NH protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 or 500 MHz spectrometer. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz). A wider spectral width (~220 ppm) and a longer relaxation delay (2-5 seconds) are typically used. A greater number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 1,5-dimethyl-1H-pyrazole-3-carbohydrazide, five distinct signals are anticipated.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |

| ~9.5 - 10.0 | Singlet (broad) | 1H | -CONH - | The amide proton is typically deshielded and appears as a broad singlet. In similar pyrazole-carboxamide structures, this proton resonates in this downfield region.[1] |

| ~6.5 - 6.7 | Singlet | 1H | H-4 (pyrazole) | The single proton on the pyrazole ring is in an electron-rich environment and typically appears as a sharp singlet. For related 3,5-dimethylpyrazoles, this signal is often observed around δ 5.9-6.3 ppm, but the electron-withdrawing carbohydrazide group at C-3 will shift it slightly downfield.[2][3] |

| ~4.3 - 4.6 | Singlet (broad) | 2H | -NH₂ | The terminal amine protons of the hydrazide are often broad due to quadrupole effects and potential hydrogen bonding. Their chemical shift can be highly variable depending on solvent and concentration. |

| ~3.8 - 4.0 | Singlet | 3H | NCH₃ (at N-1) | The methyl group attached to the nitrogen atom (N-1) is deshielded compared to a C-methyl group. Its signal is expected to be a sharp singlet. |

| ~2.3 - 2.5 | Singlet | 3H | CCH₃ (at C-5) | The methyl group attached to the carbon atom (C-5) of the pyrazole ring is expected to appear as a singlet in a more upfield region. In various 3,5-dimethylpyrazole derivatives, this signal is consistently found around δ 2.2-2.5 ppm.[3][4] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |

| ~160 - 165 | C =O | The carbonyl carbon of the carbohydrazide group is expected to resonate significantly downfield, a characteristic feature of amide-like carbonyls.[1] |

| ~148 - 152 | C -5 (pyrazole) | The C-5 carbon, substituted with a methyl group, is typically found in this region for dimethylated pyrazoles.[2] |

| ~140 - 144 | C -3 (pyrazole) | The C-3 carbon, attached to the electron-withdrawing carbohydrazide group, will be deshielded and appear downfield. |

| ~106 - 109 | C -4 (pyrazole) | The C-4 carbon, bearing a hydrogen atom, is characteristically found in the upfield region of the aromatic carbons in pyrazole systems.[2] |

| ~35 - 38 | N-C H₃ | The carbon of the N-methyl group is typically observed in this range. |

| ~12 - 15 | C-C H₃ | The carbon of the C-5 methyl group is expected at a higher field, consistent with other methyl-substituted pyrazoles.[2][4] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR

-

Sample Preparation: The sample, being a solid, is typically prepared as a KBr (potassium bromide) pellet. A small amount of the compound (~1-2 mg) is finely ground with ~100-200 mg of dry KBr powder.

-

Pellet Formation: The mixture is compressed under high pressure in a die to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of air (or a pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |

| 3350 - 3250 | N-H Stretch | Hydrazide (-NH, -NH₂) | Medium-Strong | Two bands may be visible for the asymmetric and symmetric stretching of the -NH₂ group, along with the -NH stretch. |

| 3050 - 2950 | C-H Stretch | -CH₃ and Pyrazole C-H | Medium | Characteristic stretching vibrations for methyl groups and the C-H bond on the aromatic pyrazole ring. |

| ~1660 - 1680 | C=O Stretch (Amide I) | Carbonyl (-CONHNH₂) | Strong | This is a very characteristic and strong absorption for the carbonyl group in an amide or hydrazide linkage.[3] |

| ~1600 - 1620 | N-H Bend (Amide II) | Hydrazide (-NH, -NH₂) | Medium | This band arises from the N-H bending vibration coupled with C-N stretching. |

| ~1550 - 1450 | C=N / C=C Stretch | Pyrazole Ring | Medium-Strong | Aromatic ring stretching vibrations are characteristic of the pyrazole nucleus.[5] |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and structural fragments of a compound. Upon ionization, the molecule fragments in a predictable manner, and the resulting mass-to-charge (m/z) ratios of the ions are detected.

Experimental Protocol: MS

-

Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC or LC.

-

Ionization: Electron Impact (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique often used to clearly identify the molecular ion.

-

Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Molecular Ion and Fragmentation

The molecular formula of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide is C₆H₁₀N₄O . The exact molecular weight is 154.0855 g/mol .

-

Molecular Ion (M⁺˙): In an EI spectrum, a peak at m/z = 154 corresponding to the molecular ion is expected. In high-resolution mass spectrometry (HRMS), this would be observed at m/z 154.0855.

-

Key Fragmentation Pathways: The fragmentation of pyrazoles often involves the loss of N₂ or HCN.[6][7] The carbohydrazide side chain provides additional, predictable cleavage points.

Table of Predicted Fragments:

| m/z | Proposed Fragment | Identity |

| 154 | [C₆H₁₀N₄O]⁺˙ | Molecular Ion |

| 123 | [M - NH₂NH]⁺ | Loss of the terminal hydrazinyl radical |

| 95 | [C₅H₇N₂]⁺ | Subsequent loss of CO from the m/z 123 fragment |

| 82 | [C₄H₆N₂]⁺˙ | Cleavage of the entire carbohydrazide group |

Proposed Fragmentation Workflow

The following diagram illustrates a plausible fragmentation pathway under Electron Impact (EI) conditions.

Caption: A proposed EI-MS fragmentation pathway for the title compound.

Integrated Analytical Workflow

The comprehensive characterization of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide relies on a logical sequence of analytical techniques to confirm its synthesis and purity.

Sources

- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. tsijournals.com [tsijournals.com]

- 4. rsc.org [rsc.org]

- 5. Pyrazole(288-13-1) IR Spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

"biological activity of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide derivatives"

An In-Depth Technical Guide to the Biological Activity of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide Derivatives

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. Among its myriad variations, the 1,5-dimethyl-1H-pyrazole-3-carbohydrazide scaffold has emerged as a particularly fruitful template for the development of novel therapeutic candidates. This technical guide synthesizes the current understanding of these derivatives, offering an in-depth exploration of their synthesis, diverse biological activities, and the underlying structure-activity relationships. We will delve into their proven potential as anticancer, anticonvulsant, antimicrobial, and anti-inflammatory agents, supported by detailed experimental protocols and mechanistic insights for researchers in drug discovery and development.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical stability and electronic properties. This has made them a privileged scaffold in drug design, present in approved drugs like the anti-inflammatory Celecoxib and the anti-obesity agent Rimonabant.[1][2] The carbohydrazide functional group (-CONHNH2) is a versatile chemical handle and a known pharmacophore that can form multiple hydrogen bonds, enabling strong interactions with biological targets.[2][3]

The fusion of these two moieties in the 1,5-dimethyl-1H-pyrazole-3-carbohydrazide core creates a molecule with significant therapeutic potential. The methyl groups at the 1 and 5 positions provide a defined structural and electronic foundation, while the carbohydrazide at the 3-position serves as a launching point for a vast array of chemical modifications. These modifications allow for the fine-tuning of physicochemical properties and biological activity, leading to derivatives with a broad spectrum of effects, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.[4]

Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide and its Derivatives

The foundational step in exploring the biological activity of this class of compounds is a robust and efficient synthetic pathway. The parent carbohydrazide is typically prepared from its corresponding ester, which is in turn synthesized from commercially available starting materials. The subsequent derivatization most commonly involves the condensation of the carbohydrazide with various aldehydes or ketones to form hydrazones.

General Synthetic Workflow

The synthesis is generally a two-step process. First, the ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is reacted with hydrazine hydrate, typically in an alcoholic solvent under reflux, to yield the core 1,5-dimethyl-1H-pyrazole-3-carbohydrazide. Second, this carbohydrazide is reacted with a selected aromatic or heteroaromatic aldehyde in a suitable solvent, often with a catalytic amount of acid, to produce the final N'-[(aryl)methylene]-1,5-dimethyl-1H-pyrazole-3-carbohydrazide derivatives.

Caption: General workflow for synthesizing pyrazole hydrazone derivatives.

Detailed Experimental Protocol: Synthesis of N'-benzylidene-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

This protocol provides a representative example of the synthesis of a derivative.

-

Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (Core):

-

To a solution of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (10 mmol) in absolute ethanol (50 mL), add hydrazine hydrate (50 mmol, 5 eq.).

-

Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the resulting concentrate into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the pure carbohydrazide.

-

-

Synthesis of the N'-benzylidene Derivative (Hydrazone):

-

Dissolve 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (5 mmol) in absolute ethanol (30 mL).

-

Add benzaldehyde (5 mmol, 1 eq.) to the solution, followed by 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture in an ice bath to facilitate precipitation.

-

Filter the resulting solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/DMF) to obtain the purified product.[3]

-

The Broad Spectrum of Biological Activities

Derivatives of the 1,5-dimethyl-1H-pyrazole-3-carbohydrazide scaffold have been extensively evaluated for a range of biological activities, demonstrating their potential in several key therapeutic areas.

Anticancer Activity

The search for novel anticancer agents is a major focus of medicinal chemistry, and pyrazole derivatives have shown considerable promise.[5][6] Specifically, carbohydrazide derivatives of pyrazoles have been identified as being particularly effective against lung carcinoma cells (A549).[5]

Studies have shown that 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives can inhibit the growth of A549 lung cancer cells and induce apoptosis.[7] The structure-activity relationship (SAR) studies indicate that the lipophilicity of the compounds, represented by their LogP values, plays a crucial role in their efficacy. Compounds with LogP values in the range of 3.12-4.94 tend to exhibit greater inhibitory effects.[7] Further derivatization into hydrazones, particularly those derived from salicylaldehyde, has been shown to enhance this inhibitory activity.[8]

Table 1: Representative Anticancer Activity of Pyrazole Carbohydrazide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | A549 (Lung) | 8.0 | [5] |

| Derivative B | HeLa (Cervical) | 9.8 | [5] |

| Derivative C | MCF-7 (Breast) | 5.8 | [5] |

| Compound 17 | HepG-2 (Liver) | 0.71 | [9] |

| Compound 18 | BGC823 (Gastric) | 0.71 | [9] |

Note: Derivative IDs are generalized from reported data for illustrative purposes.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and the development of new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is an ongoing need.[10][11] Pyrazole derivatives have been identified as a promising class of anticonvulsant agents.[10][12][13]

Derivatives are typically evaluated in murine models using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively.[10][11] Several pyrazole derivatives have demonstrated significant protective effects in these assays, with potencies comparable or even superior to standard drugs like phenobarbital and phenytoin.[13] The mechanism of action for some of these compounds may involve CNS depressant activity and a reduction in oxidative stress and inflammation within the brain.[10][11]

Antimicrobial Activity

With the rise of antibiotic resistance, there is a critical need for new antimicrobial agents. Pyrazole carbohydrazide derivatives have been synthesized and screened for both antibacterial and antifungal activities.[3][14] These compounds have shown efficacy against a range of pathogenic microbes.

-

Antibacterial Activity: Tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Pseudomonas aeruginosa.[3][14]

-

Antifungal Activity: Evaluated against fungal strains, most notably Candida albicans.[3][14]

The general synthetic approach involves condensing the core pyrazole carbohydrazide with various functionalized aromatic aldehydes to create a library of compounds for screening.[3]

Table 2: Antimicrobial Profile of Representative Pyrazole Hydrazone Derivatives

| Bacterial/Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 12-18 | 62.5 - 125 | [3][14] |

| Bacillus subtilis | 10-16 | 125 - 250 | [3][14] |

| Pseudomonas aeruginosa | 9-14 | 125 - 250 | [3][14] |

| Candida albicans | 11-17 | 62.5 - 125 | [3][14] |

Note: Values are representative ranges compiled from literature.

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases. Pyrazole-containing compounds, such as Celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[15] Derivatives of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide have also been investigated for this activity, often using the carrageenan-induced rat paw edema model.[4][16] Certain derivatives have demonstrated significant anti-inflammatory effects, underscoring the potential of this scaffold to yield new non-steroidal anti-inflammatory drugs (NSAIDs).[4]

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on the nature and position of substituents. Synthesizing and testing a library of analogs allows for the elucidation of key structure-activity relationships (SAR).

-

For Anticancer Activity: The lipophilicity and the electronic nature of the substituent on the aryl ring of the hydrazone are critical. Electron-withdrawing groups and an optimal LogP value (between 3 and 5) often correlate with higher potency against cancer cell lines like A549.[7][8]

-

For Anticonvulsant Activity: The specific substitutions that confer anticonvulsant activity are diverse, suggesting that multiple mechanisms may be at play. However, the presence of certain aromatic and heterocyclic moieties is a recurring theme in active compounds.[13][17]

-

For Antimicrobial Activity: The antimicrobial spectrum and potency are heavily influenced by the substituent on the aldehyde used to form the hydrazone. Halogenated phenyl rings or heterocyclic rings can significantly modulate activity against different bacterial and fungal strains.

Caption: Key areas for substitution on the pyrazole-carbohydrazide scaffold. (Note: A placeholder image is used in the DOT script; a chemical structure drawing would be inserted here in practice.)

Key Experimental Methodologies

To ensure the trustworthiness and reproducibility of biological data, standardized and validated protocols are essential.

Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Caption: Standard workflow for the MTT cell viability assay.

Protocol: In Vivo Anticonvulsant Screening (MES Test)

The Maximal Electroshock (MES) test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.

-

Animal Preparation: Use Swiss albino mice (20-25 g). House them under standard laboratory conditions and fast them for 24 hours before the experiment with free access to water.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle, and a standard group receives a reference drug like phenytoin (30 mg/kg).

-

Induction of Seizure: At the time of peak effect (e.g., 30-60 minutes post-administration), apply an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Data Analysis: The absence of the tonic hind limb extension is considered the endpoint of protection. Calculate the percentage of protection for each dose group and determine the ED50 (the dose that protects 50% of the animals).[10]

Conclusion and Future Directions

The 1,5-dimethyl-1H-pyrazole-3-carbohydrazide scaffold is a versatile and highly promising platform for the discovery of new therapeutic agents. The derivatives synthesized from this core have demonstrated a remarkable breadth of biological activities, with significant potential in oncology, neurology, and infectious diseases. The straightforward synthesis allows for the creation of large libraries of compounds, and the established SAR provides a rational basis for designing more potent and selective molecules.

Future research should focus on:

-

Lead Optimization: Modifying the most potent compounds to improve their pharmacokinetic profiles (ADME) and reduce potential toxicity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

-

Expansion of Scope: Exploring new derivatives for other therapeutic targets, such as viral diseases or metabolic disorders.

By continuing to explore the chemical space around this privileged scaffold, the scientific community can unlock new and effective treatments for a range of human diseases.

References

-

Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021). PubMed. [Link]

-

The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and antidepressant/anticonvulsant Agents. (n.d.). PubMed. [Link]

-

Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. (n.d.). PubMed. [Link]

-

Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (n.d.). Semantic Scholar. [Link]

-

Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). PubMed Central. [Link]

-

Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. (n.d.). ijcrt.org. [Link]

-

Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]

-

Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

-

Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. (n.d.). JOCPR. [Link]

-

Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2022). PubMed Central. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). PubMed Central. [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). sb-pharma.org. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PubMed Central. [Link]

-

Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. (n.d.). JOCPR. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2011). PubMed Central. [Link]

-

Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. (2008). PubMed. [Link]

-

Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. (2007). PubMed. [Link]

-

Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Oriental Journal of Chemistry. [Link]

-

Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]

-

Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. (n.d.). ResearchGate. [Link]

-

Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). MDPI. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). PubMed Central. [Link]

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). rjpbr.com. [Link]

-

Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. (n.d.). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. srrjournals.com [srrjournals.com]

- 6. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy | Semantic Scholar [semanticscholar.org]

- 12. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. [wisdomlib.org]

The Fulcrum of Innovation: 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide as a Strategic Precursor in Modern Organic Synthesis

Abstract

This technical guide serves as an in-depth exploration of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide, a versatile and highly valuable precursor in the field of organic synthesis. We will delve into the strategic importance of this molecule, detailing its synthesis and subsequent elaboration into a diverse array of heterocyclic systems with profound implications for medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical insights and practical, field-tested protocols to harness the full synthetic potential of this pyrazole derivative.

Introduction: The Pyrazole Core and the Power of the Carbohydrazide Moiety

The pyrazole nucleus is a cornerstone in the architecture of countless biologically active compounds. Its presence in blockbuster drugs such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant underscores the pharmacological significance of this five-membered heterocycle.[1] The unique arrangement of nitrogen atoms within the pyrazole ring imparts favorable physicochemical properties, including metabolic stability and the ability to engage in crucial hydrogen bonding interactions with biological targets.[2]

When functionalized with a carbohydrazide group (-CONHNH₂), the synthetic utility of the pyrazole scaffold is significantly amplified. The carbohydrazide moiety is a potent nucleophile and a versatile building block for the construction of a wide range of other heterocyclic systems, including Schiff bases, 1,3,4-oxadiazoles, and 1,2,4-triazoles.[3][4] This guide focuses specifically on the 1,5-dimethyl substituted pyrazole-3-carbohydrazide, a precursor that offers a desirable balance of reactivity and structural integrity for the synthesis of novel molecular entities.

Synthesis of the Precursor: 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide

The efficient synthesis of the title compound is paramount to its utility. A reliable and scalable route begins with the commercially available 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. The synthesis proceeds via a two-step sequence involving the formation of an acid chloride intermediate followed by reaction with hydrazine hydrate.

Experimental Protocol: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide

Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride

-

To a stirred solution of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (2-3 equivalents) dropwise at 0 °C under an inert atmosphere.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide

-

Dissolve the crude acid chloride from Step 1 in anhydrous DCM.

-

Cool the solution to 0 °C and add hydrazine hydrate (2-3 equivalents) dropwise with vigorous stirring.

-

Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford 1,5-dimethyl-1H-pyrazole-3-carbohydrazide as a solid.

Synthetic Applications: A Gateway to Diverse Heterocyclic Scaffolds

The true value of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide lies in its ability to serve as a launchpad for the synthesis of more complex molecular architectures. The following sections detail its application in the construction of key heterocyclic systems.

Pyrazole-Based Schiff Bases: Versatile Intermediates and Bioactive Molecules

The condensation of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide with various aldehydes and ketones provides a straightforward route to pyrazole-based Schiff bases (hydrazones). These compounds are not only valuable intermediates for further cyclization reactions but also exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6]

Diagram 1: General Synthesis of Pyrazole-Based Schiff Bases

Caption: Synthesis of pyrazole Schiff bases from the carbohydrazide.

Experimental Protocol: General Synthesis of Pyrazole-Based Schiff Bases

-

Dissolve 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Collect the solid product by filtration, wash with cold solvent, and dry. If no precipitate forms, concentrate the solution and purify by recrystallization or column chromatography.

Table 1: Examples of Bioactive Pyrazole-Based Schiff Bases

| Aldehyde/Ketone Reactant | Resulting Schiff Base Application | Reference |

| Substituted Benzaldehydes | Anticancer, Antimicrobial | [5] |

| Heterocyclic Aldehydes | Antidiabetic, Anti-Alzheimer's | [5] |

| Benzophenone | Potential Antimicrobial | [1] |

1,3,4-Oxadiazoles: Bioisosteres of Amides and Esters

The 1,3,4-oxadiazole ring is a valuable heterocycle in medicinal chemistry, often employed as a bioisostere for amide and ester functionalities to improve pharmacokinetic properties.[7] 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide can be readily cyclized to form 2-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole derivatives.

Diagram 2: Synthesis of 1,3,4-Oxadiazoles

Caption: Formation of 1,3,4-oxadiazoles from the carbohydrazide.

Experimental Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

-

To a solution of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (1 equivalent) and a carboxylic acid (1.2 equivalents) in an appropriate solvent, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) dropwise at 0 °C.

-

Reflux the reaction mixture for 6-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

-

Collect the precipitated solid by filtration, wash with water, and purify by recrystallization.

1,2,4-Triazoles: A Privileged Scaffold in Medicinal Chemistry

The 1,2,4-triazole moiety is another privileged scaffold found in numerous pharmaceuticals.[8] 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide serves as an excellent starting material for the synthesis of pyrazolyl-substituted 1,2,4-triazoles.

Diagram 3: Synthesis of Pyrazolyl-1,2,4-triazoles

Caption: Synthesis of pyrazolyl-1,2,4-triazoles via a thiosemicarbazide.

Experimental Protocol: Synthesis of Pyrazolyl-Substituted 1,2,4-Triazole-thiones

-

React 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (1 equivalent) with an appropriate isothiocyanate (1 equivalent) in a suitable solvent like ethanol or DMF to form the corresponding thiosemicarbazide intermediate.

-

To the thiosemicarbazide, add a base such as sodium hydroxide or potassium hydroxide and reflux for 4-8 hours to effect cyclization.

-

Monitor the reaction progress by TLC.

-

After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization.

Characterization

The structural elucidation of the synthesized compounds relies on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the presence of the pyrazole core, the carbohydrazide moiety, and the newly formed heterocyclic rings, as well as for determining the substitution patterns.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the C=O and N-H stretches of the carbohydrazide and the C=N bond in Schiff bases.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides accurate molecular weight determination, confirming the elemental composition of the synthesized molecules.

-

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction offers unambiguous structural confirmation and provides insights into the three-dimensional arrangement of the molecules in the solid state.[1]

Conclusion and Future Outlook

1,5-Dimethyl-1H-pyrazole-3-carbohydrazide has proven to be a remarkably versatile and strategic precursor in organic synthesis. Its straightforward preparation and the rich reactivity of the carbohydrazide functionality provide access to a vast chemical space of novel heterocyclic compounds. The demonstrated biological activities of the resulting pyrazole-based Schiff bases, 1,3,4-oxadiazoles, and 1,2,4-triazoles highlight the immense potential of this precursor in the discovery of new therapeutic agents. Future research will undoubtedly continue to uncover new synthetic transformations and applications of this valuable building block, further solidifying its role as a cornerstone in modern medicinal chemistry and drug development.

References

-

Asian Journal of Nanosciences and Materials. (2022). Synthesis of a New Class of Pyrazolyl-1,2,4-triazole Amine Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Retrieved from [Link]

-

Bentham Science. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of (Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxybut-2-en-1-one C9H12N2O2. Retrieved from [Link]

-

Sci-Hub. (1985). Synthesis of pyrazolo(3,4-d)pyridazines from 5-(1-methylhydrazino)pyridazines by means of the Vilsmeier-Haack reaction. Retrieved from [Link]

-

ResearchGate. (2016). Molecular Design of Pyrazolo[3,4-d]pyridazines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Retrieved from [Link]

-